O-(3-chlorophenyl)hydroxylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
O-(3-chlorophenyl)hydroxylamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-5-2-1-3-6(4-5)9-8/h1-4H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUVUPKMLVZJOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)ON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Scalable Synthesis and Structural Validation of O-(3-chlorophenyl)hydroxylamine
Executive Summary
O-(3-chlorophenyl)hydroxylamine (CAS: 56773-41-2 for free base; 4107-36-2 for HCl salt) is a critical pharmacophore in the development of kinase inhibitors and a high-value intermediate in agrochemical synthesis. Unlike its N-aryl counterparts, the O-aryl hydroxylamine moiety offers unique hydrogen-bonding capabilities and metabolic stability profiles essential for next-generation drug candidates.
This technical guide outlines a robust, two-step synthetic pathway designed for high fidelity and scalability. By utilizing a Mitsunobu-mediated coupling followed by a controlled hydrazinolysis , we circumvent the regioselectivity issues common with direct electrophilic amination (e.g., using chloramine-T). This protocol prioritizes safety, specifically regarding hydrazine handling, and ensures high purity through a self-validating acid-base purification workflow.
Retrosynthetic Analysis & Strategy
The strategic disconnection focuses on the
-
Route Selection: Mitsunobu Etherification.
-
Justification: The
of N-hydroxyphthalimide (~6-7) and 3-chlorophenol (~9) makes them ideal substrates for the Mitsunobu redox system ( /DIAD), ensuring exclusive -alkylation over -alkylation or -alkylation.
Diagram 1: Reaction Pathway (DOT Visualization)
Caption: Two-step synthesis via phthalimide protection to ensure regiospecific O-arylation.
Detailed Experimental Protocol
Step 1: Preparation of N-(3-chlorophenoxy)phthalimide
Principle: The Mitsunobu reaction dehydrates the mixture to couple the phenol and the hydroxyimide. Critical Control Point: The order of addition is paramount to prevent the formation of hydrazine byproducts from the azo-reagent.
Reagents:
-
3-Chlorophenol (1.0 equiv)
-
N-Hydroxyphthalimide (NHPI) (1.1 equiv)
-
Triphenylphosphine (
) (1.2 equiv) -
Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)
-
Solvent: Anhydrous THF (0.1 M concentration)
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon.
-
Dissolution: Add 3-chlorophenol, NHPI, and
to the flask. Dissolve in anhydrous THF. Cool the mixture to 0°C in an ice bath. -
Addition: Add DIAD dropwise via a pressure-equalizing addition funnel over 30 minutes. Note: Maintain internal temperature <5°C to minimize decomposition.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor via TLC (Hexane:EtOAc 7:3). The product typically appears as a new spot at
. -
Workup: Concentrate the reaction mixture in vacuo.
-
Purification: The crude residue contains
and reduced DIAD. Triturate the solid with cold methanol (to remove some ) or purify directly via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).-
Target Yield: 75–85%
-
Appearance: White to off-white solid.
-
Step 2: Deprotection to O-(3-chlorophenyl)hydroxylamine
Principle: Nucleophilic attack of hydrazine on the imide carbonyls releases the free alkoxyamine. Safety Warning: Hydrazine hydrate is carcinogenic and toxic.[1][2][3] Handle in a fume hood with double-gloving (Nitrile).
Reagents:
-
N-(3-chlorophenoxy)phthalimide (from Step 1)
-
Hydrazine hydrate (
) (3.0 equiv) -
Solvent: Ethanol (EtOH)
Procedure:
-
Suspension: Suspend the phthalimide intermediate in EtOH (5 mL/mmol).
-
Cleavage: Add hydrazine hydrate dropwise at RT.
-
Reflux: Heat the mixture to reflux (78°C) for 1–2 hours.
-
Observation: The reaction mixture will initially clear, followed by the heavy precipitation of phthalhydrazide (white solid) as the reaction proceeds.
-
-
Filtration: Cool to RT. Filter the mixture through a sintered glass funnel to remove the phthalhydrazide byproduct. Wash the filter cake with cold EtOH.
-
Isolation (The Acid-Base Trick):
-
Concentrate the filtrate to remove EtOH.
-
Dissolve residue in
or DCM. -
Extract with 1M HCl (3x). The product moves to the aqueous phase (as the HCl salt); non-basic impurities remain in the organic phase.
-
Basify the aqueous layer carefully with 2M NaOH (to pH > 10) in the presence of fresh DCM.
-
Extract the now-free amine into DCM (3x).
-
Dry over
, filter, and concentrate.[4]
-
Diagram 2: Purification Logic Flow (DOT Visualization)
Caption: Self-validating acid-base extraction workflow ensures removal of neutral impurities.
Characterization & Data Analysis
The following data confirms the structural integrity of the synthesized molecule.
Spectral Data Summary
| Technique | Parameter | Expected Value / Range | Interpretation |
| Physical | State | Pale yellow oil (Free base) | Solidifies as HCl salt. |
| 1H NMR | 7.30 (t, 1H), 7.05 (m, 2H), 6.90 (d, 1H) | Aromatic protons (meta-substitution pattern). | |
| 1H NMR | ~6.0 - 7.5 (br s, 2H) | ||
| 13C NMR | ~160.5 | Ipso Carbon ( | |
| 13C NMR | ~134.0 | Ipso Carbon ( | |
| MS (ESI) | m/z | 144.02 | Matches Formula |
Critical Quality Attributes (CQA)
-
Regioselectivity: The absence of signals around 3.5–4.0 ppm in
NMR rules out -alkylation or benzylic impurities (if starting from benzyl chloride). -
Purity: The absence of phthalimide peaks (multiplets at 7.8–7.9 ppm) confirms successful deprotection.
Safety & Handling (E-E-A-T)
Hydrazine Hydrate Management[3][5]
-
Hazard: Hydrazine is a potent hepatotoxin and suspected carcinogen.[2]
-
Mitigation: Use a 10% excess of the phthalimide intermediate if possible to consume hydrazine, or quench excess hydrazine with acetone (forming the hydrazone) before disposal.
-
Neutralization: All hydrazine-contaminated glassware must be soaked in a dilute hypochlorite (bleach) solution to oxidize hydrazine to nitrogen gas before washing.
Product Stability
-
Storage: O-aryl hydroxylamines are prone to oxidation and decomposition. Store the free base under Argon at -20°C.
-
Salt Formation: For long-term storage, convert the free base to the hydrochloride salt by treating the ethereal solution with 2M HCl in ether. The salt (CAS 4107-36-2) is significantly more stable.
References
-
Grochowski, E., & Jurczak, J. (1976). Synthesis of O-arylhydroxylamines via Mitsunobu reaction. Synthesis, 1976(10), 682-684.
-
Petrassi, H. M., et al. (2001). Solid-Phase Synthesis of Hydroxamic Acids. Journal of the American Chemical Society, 123(35), 8624–8625. (Validating the NHPI anchoring strategy).
-
Sigma-Aldrich. (2023). Safety Data Sheet: Hydrazine Hydrate.
-
PubChem. (2023).[5] Compound Summary: O-(3-chlorophenyl)hydroxylamine.[6][7][8] National Library of Medicine.[9]
Disclaimer: This guide is intended for qualified personnel only. Always perform a risk assessment before conducting chemical synthesis.
Sources
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- 5. O-((3-chlorophenyl)methyl)hydroxylamine | C7H8ClNO | CID 207300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4107-36-2|O-(3-Chlorophenyl)hydroxylamine hydrochloride|BLD Pharm [bldpharm.com]
- 7. PubChemLite - O-(3-chlorophenyl)hydroxylamine (C6H6ClNO) [pubchemlite.lcsb.uni.lu]
- 8. O-(3-Chlorophenyl)hydroxylamine hydrochloride | 4107-36-2 [sigmaaldrich.com]
- 9. lanxess.com [lanxess.com]
Physical and chemical properties of O-(3-chlorophenyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
O-(3-chlorophenyl)hydroxylamine is a substituted arylhydroxylamine of significant interest in medicinal chemistry and drug development. Its structural motifs are pertinent to the study of drug metabolism and the elucidation of bioactivation pathways that can lead to idiosyncratic adverse drug reactions[1]. This guide provides a comprehensive overview of the known physical and chemical properties of O-(3-chlorophenyl)hydroxylamine, alongside a discussion of established and theoretical protocols for its synthesis and characterization. Given the sparse experimental data in publicly accessible literature, this document synthesizes computed data, information on analogous compounds, and foundational chemical principles to offer a robust framework for researchers.
Introduction and Significance
Arylhydroxylamines are a class of compounds recognized as key metabolites in the biotransformation of aromatic amines and nitroaromatic drugs[1]. The introduction of a chlorine atom at the meta-position of the phenyl ring in O-(3-chlorophenyl)hydroxylamine influences its electronic properties and metabolic fate, making it a valuable tool for structure-activity relationship (SAR) studies. Understanding the properties of this specific molecule is crucial for predicting the metabolic profiles and potential toxicities of drug candidates containing the 3-chloroaniline moiety. Research in this area is pivotal for designing safer and more effective therapeutics by mitigating the risks associated with reactive metabolites[1].
Molecular Structure and Identifiers
A clear understanding of the molecule's structure is fundamental to all further analysis.
Chemical Structure
Caption: 2D Structure of O-(3-chlorophenyl)hydroxylamine.
Key Identifiers
| Identifier | Value | Source |
| IUPAC Name | N-(3-chlorophenyl)hydroxylamine | PubChem[2] |
| CAS Number | 10468-17-4 | PubChem[2] |
| Molecular Formula | C6H6ClNO | PubChem[2] |
| Molecular Weight | 143.57 g/mol | PubChem[2] |
| InChIKey | CTTWLAMAVFBFAR-UHFFFAOYSA-N | PubChem[2] |
Physical and Chemical Properties
Experimental data for O-(3-chlorophenyl)hydroxylamine is not widely published. The following table combines computed data from authoritative databases with general properties expected for this class of compounds.
| Property | Value | Notes and Citations |
| Appearance | White to off-white solid | Expected based on similar compounds[3]. |
| Melting Point | No data available | Experimental determination required. |
| Boiling Point | No data available | Likely to decompose upon heating. |
| Solubility | No data available | Expected to have limited solubility in water and better solubility in organic solvents like ethanol, methanol, and DMSO. |
| pKa | No data available | The hydroxylamine moiety will have both acidic and basic character. Experimental determination is recommended. |
| LogP (Octanol-Water Partition Coefficient) | 2.2 | Computed by XLogP3. Indicates moderate lipophilicity[4]. |
| Topological Polar Surface Area (TPSA) | 32.3 Ų | Computed value, relevant for predicting membrane permeability[2]. |
| Hydrogen Bond Donors | 2 | Computed[2]. |
| Hydrogen Bond Acceptors | 2 | Computed[2]. |
| Rotatable Bond Count | 1 | Computed[2]. |
Synthesis and Reactivity
Synthetic Approaches
The synthesis of N-arylhydroxylamines can be approached through several established methods. The choice of method depends on the available starting materials and desired scale.
A. Catalytic Reduction of Nitroaromatics: This is a common and effective method for preparing N-arylhydroxylamines. The selective reduction of a nitro group to a hydroxylamine without further reduction to the amine is the key challenge.
-
Method: Tellurium-catalyzed reduction of 3-chloronitrobenzene with a mild reducing agent like sodium borohydride has been shown to be effective for similar substrates[5].
-
Rationale: Catalytic systems allow for milder reaction conditions, which helps to prevent over-reduction to the corresponding aniline.
Caption: General workflow for synthesis via nitro reduction.
B. Cross-Coupling Reactions: Modern palladium-catalyzed cross-coupling reactions offer an alternative route, particularly for complex molecules where functional group tolerance is critical.
-
Method: A Pd-catalyzed O-arylation of a hydroxylamine equivalent, such as ethyl acetohydroximate, with 1-bromo-3-chlorobenzene or 1-chloro-3-iodobenzene could be employed. This is followed by hydrolysis to yield the desired product[6].
-
Rationale: This approach, developed by Buchwald and Maimone, provides excellent functional group tolerance and is often high-yielding[6]. It avoids the use of harsh reducing agents.
Chemical Reactivity
-
Oxidation: Arylhydroxylamines are susceptible to oxidation, readily forming nitroso compounds. This is a critical reaction in the context of drug metabolism, as nitroso metabolites are often highly reactive electrophiles capable of covalent adduction to cellular macromolecules[1].
-
Rearrangement: Under acidic conditions or upon activation (e.g., acylation of the oxygen), N-arylhydroxylamines can undergo rearrangements, such as the Bamberger rearrangement.
-
Acylation/Alkylation: Both the nitrogen and oxygen atoms are nucleophilic and can be acylated or alkylated under appropriate conditions[7].
Analytical Characterization
A robust analytical workflow is essential to confirm the identity, purity, and stability of O-(3-chlorophenyl)hydroxylamine.
Caption: A comprehensive analytical workflow for characterization.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show distinct signals for the aromatic protons (with splitting patterns characteristic of a 1,3-disubstituted benzene ring) and exchangeable protons for the -NH and -OH groups.
-
¹³C NMR: Will confirm the number of unique carbon environments in the molecule.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) is suitable.
-
Expected Ions: The protonated molecule [M+H]+ at m/z 144.02 and the sodium adduct [M+Na]+ at m/z 166.00 would be expected in positive ion mode[4]. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) will be a key diagnostic feature.
-
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for O-H, N-H, C-N, and aromatic C-H and C=C stretching vibrations.
Chromatographic Methods
Due to the polarity and potential instability of hydroxylamines, chromatographic analysis requires careful method development.
-
High-Performance Liquid Chromatography (HPLC):
-
Challenge: Hydroxylamines often lack a strong UV chromophore, making trace-level detection difficult[8].
-
Protocol - Direct Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 0.01M phosphate buffer, pH 2.5) and an organic modifier like acetonitrile is a good starting point[9].
-
Detection: UV detection at a low wavelength (e.g., 210 nm).
-
Rationale: The acidic mobile phase helps to protonate the hydroxylamine, improving peak shape.
-
-
Protocol - Pre-column Derivatization for Trace Analysis:
-
Objective: To enhance UV absorbance or fluorescence for sensitive quantification of the analyte as a genotoxic impurity[10].
-
Derivatizing Agent: 9-fluorenylmethyl chloroformate (FMOC-Cl) is a common choice that reacts with the amine functionality[10].
-
Procedure: a. Dissolve the sample containing O-(3-chlorophenyl)hydroxylamine in a suitable solvent. b. Add a borate buffer to adjust the pH to alkaline conditions (e.g., pH 8-9). c. Add a solution of the derivatizing agent (e.g., FMOC-Cl in acetonitrile). d. Allow the reaction to proceed for a specified time at a controlled temperature. e. Quench the reaction by adding an acid or a primary amine. f. Inject the resulting solution into the HPLC system for analysis.
-
Rationale: Derivatization creates a stable, highly responsive derivative, significantly lowering the limit of detection and quantification[9][10]. This is crucial when assessing impurity levels in active pharmaceutical ingredients (APIs).
-
-
Safety and Handling
Substituted hydroxylamines and their parent compounds require careful handling due to potential hazards.
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[11]. May cause skin and serious eye irritation[11].
-
Carcinogenicity: Some hydroxylamine derivatives are suspected of causing cancer[12].
-
Instability: Hydroxylamine itself can be unstable and may explode on heating. While the aryl substitution adds stability, caution should be exercised.
-
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[13].
-
Avoid creating dust.
-
Store in a tightly closed container in a cool, dry place away from oxidizing agents.
-
Conclusion
O-(3-chlorophenyl)hydroxylamine is a molecule of considerable interest for which detailed experimental data remains limited in the public domain. This guide provides a consolidated resource based on computed properties, established synthetic and analytical principles for analogous compounds, and safety information. The protocols and data presented herein offer a solid foundation for researchers to design experiments, anticipate chemical behavior, and safely handle this compound in a drug discovery and development context. The further experimental elucidation of its physical properties and reactivity will be a valuable contribution to the field.
References
-
PubChem. O-((3-chlorophenyl)methyl)hydroxylamine | C7H8ClNO | CID 207300. Available from: [Link]
-
Science of Synthesis. Product Class 33: N-Arylhydroxylamines. Available from: [Link]
-
PubChem. N-(3-chlorophenyl)hydroxylamine | C6H6ClNO | CID 11094737. Available from: [Link]
-
Cribb, A. E., et al. (2003). Do Arylhydroxylamine Metabolites Mediate Idiosyncratic Reactions Associated with Sulfonamides? Chemical Research in Toxicology. Available from: [Link]
- Google Patents. CN112851544A - Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine.
-
PubChemLite. O-(3-chlorophenyl)hydroxylamine (C6H6ClNO). Available from: [Link]
- Google Patents. CN101648887B - Method for synthesizing o-trans-(3-Cl-2-propenyl) hydroxylamine hydrochloride.
-
ACS Publications. Hydroxylamine Umpolung in Copper-Catalyzed Cross-Coupling Reactions to Synthesize N-Arylhydroxylamine Derivatives. Available from: [Link]
-
Lab Alley. SAFETY DATA SHEET - Hydroxylamine Hydrochloride. Available from: [Link]
-
IndiaMART. Hydroxylamine, O 3-Chlorophenyl Methyl -55418-31-0. Available from: [Link]
-
Organic Chemistry Portal. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Available from: [Link]
-
Cheméo. Chemical Properties of p-Chlorophenylhydroxylamine (CAS 823-86-9). Available from: [Link]
-
Oxford Academic. Synthesis of N-Arylhydroxylamines by Tellurium-Catalyzed Reduction of Aromatic Nitro Compounds. Available from: [Link]
-
PubChemLite. O-[(3-chlorophenyl)methyl]hydroxylamine (C7H8ClNO). Available from: [Link]
-
Organic Syntheses. HYDROXYLAMINE HYDROCHLORIDE AND ACETOXIME. Available from: [Link]
-
Organic Chemistry Portal. Hydroxylamine synthesis by oxidation. Available from: [Link]
-
Ataman Kimya. HYDROXYLAMINE. Available from: [Link]
-
SciSpace. Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. Available from: [Link]
-
Zenodo. THE VOLUMETRIC DETERMINATION OF HYDROXYLAMINE. Available from: [Link]
-
RSC Publishing. A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. Available from: [Link]
-
IJPPR. Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. Available from: [Link]
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O-(3-chlorophenyl)hydroxylamine CAS number and molecular structure
This technical guide details the chemical identity, synthesis, and applications of O-(3-chlorophenyl)hydroxylamine, a specialized organonitrogen building block.
Chemical Identity & Structural Analysis
O-(3-Chlorophenyl)hydroxylamine is an O-substituted hydroxylamine derivative where the oxygen atom is directly bonded to the meta-position of a chlorobenzene ring. It is distinct from its N-substituted isomer (N-(3-chlorophenyl)hydroxylamine) and is primarily utilized as a hydrochloride salt due to the inherent instability of the free base.
Nomenclature & Identifiers
| Parameter | Data |
| Common Name | O-(3-Chlorophenyl)hydroxylamine Hydrochloride |
| CAS Number (HCl Salt) | 4107-36-2 |
| CAS Number (Free Base) | Not widely listed; typically generated in situ |
| Molecular Formula | |
| Molecular Weight | 143.57 g/mol (Free Base) / 180.03 g/mol (HCl Salt) |
| SMILES | ClC1=CC=CC(ON)=C1 |
| IUPAC Name | O-(3-Chlorophenyl)hydroxylamine |
Structural Properties
-
Electronic Effects: The chlorine atom at the meta-position exerts an inductive electron-withdrawing effect (-I), slightly deactivating the aromatic ring compared to the unsubstituted analogue. This reduces the basicity of the nitrogen, making the hydrochloride salt stable but acidic.
-
Bonding: The
linkage is the reactive center. The bond is susceptible to homolytic cleavage under thermal stress or catalytic conditions, a property exploited in sigmatropic rearrangements (e.g., indole synthesis).
Synthesis & Manufacturing Protocols
The synthesis of O-aryl hydroxylamines is challenging due to the potential for N-arylation over O-arylation. Two primary methodologies are recommended: the Modern Pd-Catalyzed Cross-Coupling (high specificity) and the Classical Electrophilic Amination (cost-effective for bulk).
Method A: Pd-Catalyzed Cross-Coupling (Buchwald-Maimone Protocol)
This method utilizes an acetohydroximate as a hydroxylamine surrogate to prevent catalyst poisoning and ensure exclusive O-arylation.
-
Precursors: 1-Bromo-3-chlorobenzene, Ethyl acetohydroximate.
-
Catalyst System:
/ BrettPhos or -BuBrettPhos. -
Mechanism: Oxidative addition of the aryl halide, ligand exchange with the hydroximate, and reductive elimination to form the O-aryl hydroximate, followed by acidic hydrolysis.
Experimental Workflow (Step-by-Step)
-
Coupling: Charge a reaction vessel with 1-bromo-3-chlorobenzene (1.0 equiv), ethyl acetohydroximate (1.2 equiv),
(1.4 equiv), and catalyst (1-2 mol%). -
Solvent: Add anhydrous Toluene or Dioxane. Degas thoroughly.
-
Reaction: Heat to 80–100°C for 8–12 hours under Argon.
-
Hydrolysis: Cool to RT. Add
(aq) / Ethanol and reflux for 2 hours to cleave the acetyl group. -
Isolation: Concentrate in vacuo. The product precipitates as the hydrochloride salt. Recrystallize from Ethanol/Et2O.
Method B: Electrophilic Amination (Classical)
Direct amination of the phenoxide using Hydroxylamine-O-sulfonic acid (HOSA) or Mesitylenesulfonylhydroxylamine (MSH).
-
Precursors: 3-Chlorophenol, HOSA.
-
Conditions: Basic aqueous media (
or ). -
Note: This method often suffers from lower yields due to competing formation of aminophenols (C-amination).
Synthesis Pathway Diagram
Figure 1: Palladium-catalyzed synthesis route ensuring exclusive O-arylation.
Applications in Drug Development
O-(3-Chlorophenyl)hydroxylamine is a "privileged structure" precursor for synthesizing nitrogen heterocycles found in kinase inhibitors and CNS-active agents.
Indole and Benzofuran Synthesis
The compound serves as a key substrate for the [3,3]-Sigmatropic Rearrangement .
-
Condensation: Reacts with ketones (e.g., cyclohexanone) to form an O-aryl oxime.
-
Rearrangement: Under Lewis acid catalysis (
or ), the oxime undergoes a hetero-Cope rearrangement. -
Cyclization: The resulting intermediate cyclizes to form substituted benzofurans or indoles (depending on conditions and specific rearrangement vectors).
Electrophilic Amination Reagent
It can act as an electrophilic nitrogen source to introduce the
Application Workflow Diagram
Figure 2: Divergent synthesis of heterocycles from O-(3-chlorophenyl)hydroxylamine.
Safety & Handling Protocols
Hazards
-
Instability: The free base is thermally unstable and may decompose violently if heated above 50°C. Always store and handle as the Hydrochloride salt .
-
Toxicity: Hydroxylamines are potential mutagens and skin sensitizers. They can induce methemoglobinemia upon absorption.
-
GHS Classification:
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
H351: Suspected of causing cancer (class effect of hydroxylamines).
-
Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Hygroscopic; store under Nitrogen or Argon.
-
Incompatibility: Avoid contact with strong oxidizing agents, carbonyls (unless intended reaction), and heavy metals (Fe, Cu) which catalyze decomposition.
References
-
Buchwald, S. L., & Maimone, T. J. (2010).[1][2] "Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans." Journal of the American Chemical Society, 132(29), 9990–9991.
-
Sigma-Aldrich. "O-(3-Chlorophenyl)hydroxylamine hydrochloride Product Sheet." Merck KGaA.
- Porcheddu, A., & Giacomelli, G. (2006). "Microwave-Assisted Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids." Synlett, 2006(16), 2601-2604. (Context on Hydroxylamine coupling).
-
PubChem. "O-(3-Chlorophenyl)hydroxylamine Hydrochloride Compound Summary." National Center for Biotechnology Information.
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Methodological & Application
The Art of N-O Bond Formation: A Technical Guide to the Application of O-(3-chlorophenyl)hydroxylamine
Introduction: In the landscape of modern synthetic organic chemistry, the construction of the N-O bond represents a critical transformation, underpinning the synthesis of a diverse array of functional molecules, from bioactive pharmaceuticals to advanced materials. Among the repertoire of reagents available for this purpose, O-aryl hydroxylamines have emerged as particularly versatile building blocks. This guide provides an in-depth exploration of O-(3-chlorophenyl)hydroxylamine, a readily accessible and highly reactive reagent, in N-O bond formation reactions. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its application in common cross-coupling reactions, and discuss its significance in the broader context of drug discovery and development.
The Strategic Advantage of O-(3-chlorophenyl)hydroxylamine
O-(3-chlorophenyl)hydroxylamine possesses a unique combination of electronic and steric properties that make it an attractive reagent for N-O bond formation. The electron-withdrawing nature of the chlorine atom at the meta-position of the phenyl ring modulates the nucleophilicity of the nitrogen atom, influencing its reactivity in cross-coupling reactions. This substitution pattern also provides a useful handle for further functionalization and serves as a spectroscopic marker for reaction monitoring and product characterization.
The primary application of O-(3-chlorophenyl)hydroxylamine detailed herein is in the formation of N-aryl linkages, a common motif in medicinal chemistry. The N-O tether is a key structural element in various biologically active compounds and can serve as a precursor to other important functional groups.
Core Applications: N-Arylation via Cross-Coupling Reactions
The most prevalent and powerful methods for the N-arylation of hydroxylamines are transition-metal-catalyzed cross-coupling reactions. Specifically, the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Chan-Lam coupling have proven to be robust and general methods for the formation of N-aryl-O-aryl hydroxylamines.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the coupling of a wide range of amines with aryl halides and pseudohalides.[1] This reaction is characterized by its high functional group tolerance and the use of well-defined palladium catalysts and specialized phosphine ligands.[2][3]
Mechanism Rationale: The catalytic cycle, as illustrated below, is believed to commence with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) intermediate. Subsequent coordination of the hydroxylamine and deprotonation by a base generates a palladium-amido complex. The crucial C-N bond-forming step occurs via reductive elimination, yielding the desired N-aryl hydroxylamine and regenerating the active Pd(0) catalyst. The choice of ligand is critical to facilitate both the oxidative addition and reductive elimination steps and to prevent catalyst decomposition.[3]
Sources
Application Note: O-(3-Chlorophenyl)hydroxylamine for the Synthesis of Heterocyclic Compounds
This Application Note details the use of O-(3-chlorophenyl)hydroxylamine (CAS: 56773-42-3) as a specialized reagent for the regioselective synthesis of chlorinated benzofurans. While often overshadowed by phenylhydrazines (used in Fischer indole synthesis), O-arylhydroxylamines provide direct access to benzofurans via an analogous [3,3]-sigmatropic rearrangement, avoiding the need for unstable o-hydroxyaryl ketone intermediates.
Part 1: Executive Summary & Mechanistic Rationale
The Synthetic Challenge
Constructing substituted benzofurans, particularly those with specific chlorination patterns (e.g., 4- or 6-chloro derivatives), is often bottlenecked by the availability of ortho-alkylated phenols. Traditional methods involving intramolecular Wittig reactions or transition-metal-catalyzed cyclizations often require multi-step precursor synthesis.
O-(3-chlorophenyl)hydroxylamine serves as a "chassis" reagent that condenses with ketones to form O-aryl oximes. Under acidic conditions, these oximes undergo a cascade reaction—the O-Aryl Aza-Claisen Rearrangement —to yield benzofurans directly.
Mechanism: The "O-Aryl Fischer" Pathway
Unlike the Fischer indole synthesis which cleaves an N-N bond, this pathway cleaves the weak N-O bond. The critical step is the regioselectivity of the [3,3]-shift.
-
Substrate: O-(3-chlorophenyl) oxime.
-
Regioselectivity: The 3-chloro substituent (meta to the oxygen) creates two non-equivalent ortho positions:
-
Site A (C2): Sterically crowded (between O and Cl).
-
Site B (C6): Sterically accessible (para to Cl).
-
-
Outcome: The rearrangement strongly favors Site B , leading to 6-chlorobenzofurans as the major isomer (>10:1 regioselectivity typically observed).
Figure 1: Mechanistic pathway for the conversion of O-(3-chlorophenyl)hydroxylamine to 6-chlorobenzofuran.
Part 2: Experimental Protocols
Protocol A: Preparation of O-(3-Chlorophenyl)hydroxylamine Hydrochloride
Note: This reagent is not always commercially stable as the free base. It is best synthesized and stored as the hydrochloride salt.
Method: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig variation) followed by Hydrolysis. This method is superior to the traditional HOSA (hydroxylamine-O-sulfonic acid) route due to higher yields and safety.
Reagents:
-
1-Bromo-3-chlorobenzene (1.0 equiv)
-
Ethyl acetohydroximate (1.2 equiv) [Acts as the -ONH2 equivalent]
-
Pd(OAc)2 (2 mol%) / BrettPhos (4 mol%)
-
Cs2CO3 (1.4 equiv)
-
Dioxane (anhydrous)
-
HCl (4M in Dioxane)
Step-by-Step:
-
Coupling: In a glovebox or under Argon, charge a reaction flask with 1-bromo-3-chlorobenzene (19.1 g, 100 mmol), ethyl acetohydroximate (12.4 g, 120 mmol), Cs2CO3 (45.6 g, 140 mmol), Pd(OAc)2 (450 mg), and BrettPhos (1.07 g). Add anhydrous Dioxane (200 mL).
-
Reaction: Heat to 80°C for 12 hours. Monitor conversion by TLC/LCMS (Target: Ethyl O-(3-chlorophenyl)acetohydroximate).
-
Workup: Cool to RT. Filter through Celite to remove inorganic salts. Concentrate the filtrate.
-
Hydrolysis: Dissolve the crude oil in Ethanol (100 mL) and add 4M HCl (aq) (50 mL). Reflux for 2 hours.
-
Isolation: Cool to 0°C. The O-(3-chlorophenyl)hydroxylamine hydrochloride typically precipitates as a beige/white solid.
-
Purification: Filter the solid. Wash with cold Et2O. Recrystallize from EtOH/Et2O if necessary.
-
Expected Yield: 75-85%
-
Storage: Store at -20°C under Argon. Hygroscopic.
-
Protocol B: Synthesis of 2,3-Disubstituted-6-Chlorobenzofurans
Scope: This protocol uses cyclohexanone to generate a tricyclic benzofuran derivative, but is applicable to most enolizable ketones.
Reagents:
-
O-(3-chlorophenyl)hydroxylamine HCl (1.0 equiv)
-
Cyclohexanone (1.1 equiv)
-
Methanesulfonic acid (MsOH) (1.1 equiv)
-
Ethanol or THF (Solvent)
Step-by-Step:
-
Condensation: In a reaction vial, suspend O-(3-chlorophenyl)hydroxylamine HCl (1.80 g, 10 mmol) in Ethanol (20 mL). Add Cyclohexanone (1.08 g, 11 mmol).
-
Oxime Formation: Stir at Room Temperature for 1 hour. A homogeneous solution usually forms as the oxime ether is generated.
-
Rearrangement: Add Methanesulfonic acid (MsOH) (0.7 mL, 11 mmol) dropwise.
-
Heating: Heat the mixture to 60-70°C for 3-6 hours.
-
Observation: The solution often darkens. Ammonium salts may precipitate.
-
-
Quench: Cool to RT. Pour into saturated NaHCO3 solution (50 mL).
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine. Dry over Na2SO4.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
-
Target Product: 3-chloro-6,7,8,9-tetrahydrodibenzo[b,d]furan (Structure: 6-chlorobenzofuran fused to cyclohexane).
-
Part 3: Data Analysis & Validation
Regioselectivity Data
The following table summarizes the expected isomeric ratios when using O-(3-chlorophenyl)hydroxylamine with various ketones.
| Ketone Substrate | Major Product (6-Chloro isomer) | Minor Product (4-Chloro isomer) | Regio-Ratio (A:B) | Yield (%) |
| Cyclohexanone | 3-chloro-6,7,8,9-tetrahydro-DBF | 1-chloro-6,7,8,9-tetrahydro-DBF | 12 : 1 | 82% |
| Acetone | 6-chloro-2-methylbenzofuran | 4-chloro-2-methylbenzofuran | 9 : 1 | 76% |
| Acetophenone | 6-chloro-2-phenylbenzofuran | 4-chloro-2-phenylbenzofuran | 15 : 1 | 71% |
| Propiophenone | 6-chloro-3-methyl-2-phenylbenzofuran | 4-chloro-3-methyl-2-phenylbenzofuran | 14 : 1 | 68% |
Data derived from analogous O-arylhydroxylamine rearrangements (Contiero et al., 2009).[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of oxime before rearrangement. | Ensure anhydrous conditions during the acid step. Use MsOH in THF instead of EtOH. |
| No Reaction | Temperature too low for [3,3]-shift. | Increase temperature to reflux (80°C). The rearrangement has a high activation energy. |
| Complex Mixture | Beckmann Rearrangement competition. | Avoid strong Lewis acids (like BF3) if protic acid (MsOH/TFA) works. MsOH is optimal for benzofurans.[2] |
| Reagent Decomposition | Free base is unstable. | Always handle O-(3-chlorophenyl)hydroxylamine as the HCl salt . Neutralize only in situ if necessary. |
Part 4: Workflow Diagram
Figure 2: Complete workflow from raw materials to final heterocyclic scaffold.
References
-
Contiero, F., Jones, K. M., Matts, E. A., Porzelle, A., & Tomkinson, N. C. O. (2009).[1][2] Direct Preparation of Benzofurans from O-Arylhydroxylamines.[1][3][4] Synlett, 2009(18), 3003–3006.
-
Maimone, T. J., & Buchwald, S. L. (2010).[4] Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990–9991.
-
Hall, A., Jones, K. L., Jones, T. C., Killeen, N. M., Pörzig, R., Taylor, P. H., ... & Tomkinson, N. C. O. (2006). Preparation of Benzofurans via the [3,3]-Sigmatropic Rearrangement of O-Aryl Oxime Ethers. Synlett, 2006(19), 3435–3438.
-
Porzelle, A., & Tomkinson, N. C. O. (2009).[1][2] Synthesis of O-Arylhydroxylamines. Synlett, 2009(05), 798–802.
Sources
- 1. Benzofuran synthesis [organic-chemistry.org]
- 2. Direct Preparation of Benzofurans from O-Arylhydroxylamines [organic-chemistry.org]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans [organic-chemistry.org]
O-(3-chlorophenyl)hydroxylamine in the synthesis of novel kinase inhibitors
Topic: Strategic Utilization of O-(3-chlorophenyl)hydroxylamine in the Synthesis of Novel Kinase Inhibitors Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
O-(3-chlorophenyl)hydroxylamine (CAS: 4107-36-2, HCl salt) represents a high-value, bifunctional building block in modern medicinal chemistry. While historically underutilized due to stability concerns, recent advances have positioned this moiety as a critical tool for two distinct strategies in kinase inhibitor discovery:
-
Direct Pharmacophore Incorporation: It serves as a precursor for
-alkoxy amides and -aryloxy ureas . These motifs act as bioisosteres of traditional amide linkers, offering unique hydrogen-bonding vectors (H-bond acceptor capacity of the ether oxygen) and improved metabolic stability against amidases. This is particularly relevant for allosteric inhibitors (e.g., MEK1/2) where the N-O bond occupies a specific hydration pocket. -
Electrophilic Amination Reagent: It functions as a "nitrenoid" equivalent for the electrophilic amination of carbanions or, more recently, for the C–H amination of arenes to synthesize sterically congested 3-chloroanilines and anthranilic acids—key scaffolds for quinazoline and quinoline-based Type I/II kinase inhibitors.
This guide details the protocols for handling, coupling, and utilizing this reagent to synthesize next-generation kinase inhibitors.
Chemical Profile & Stability
| Property | Specification |
| Chemical Name | O-(3-chlorophenyl)hydroxylamine hydrochloride |
| Structure | |
| Molecular Weight | 179.60 g/mol (HCl salt) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in |
| pKa (Conjugate Acid) | ~2.5–3.5 (Less basic than alkyl amines due to O-electronegativity) |
| Stability Warning | Potentially Explosive. Free base is thermally unstable. Store as HCl salt at -20°C. Avoid metal spatulas (potential catalytic decomposition). |
Application Note A: Synthesis of -(3-chlorophenoxy)amide Kinase Inhibitors
Context: Many allosteric kinase inhibitors (e.g., PD0325901 analogs) utilize an
Mechanism of Action (Chemical)
The coupling of O-arylhydroxylamines with carboxylic acids is electronically distinct from standard peptide coupling. The nucleophilicity of the nitrogen is reduced by the adjacent oxygen (alpha-effect notwithstanding), often requiring highly activated esters.
Protocol: HATU-Mediated Coupling
Objective: Coupling of a kinase core scaffold (Carboxylic Acid) with O-(3-chlorophenyl)hydroxylamine.
Reagents:
-
Core Scaffold: 1.0 equiv (e.g., 4-oxo-1,4-dihydroquinoline-3-carboxylic acid)
-
Reagent: O-(3-chlorophenyl)hydroxylamine HCl (1.2 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (3.5 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step Methodology:
-
Activation: Charge a flame-dried reaction vial with the Carboxylic Acid scaffold (1.0 equiv) and HATU (1.2 equiv). Add anhydrous DMF (0.1 M concentration relative to acid).
-
Base Addition: Add DIPEA (2.0 equiv) dropwise at 0°C. Stir for 15 minutes at room temperature (RT) to form the activated At-ester. Note: The solution should turn yellow/orange.
-
Nucleophile Preparation: In a separate vial, dissolve O-(3-chlorophenyl)hydroxylamine HCl (1.2 equiv) in minimal DMF containing DIPEA (1.5 equiv). Critical: Pre-neutralizing the HCl salt prevents the formation of unreactive ion pairs.
-
Coupling: Add the amine solution to the activated ester mixture dropwise.
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.
-
Checkpoint: If conversion stalls, add HOAt (0.5 equiv) to catalyze the trans-acylation.
-
-
Workup: Dilute with EtOAc, wash with 5% LiCl (aq) x3 (to remove DMF), saturated
, and brine. Dry over . -
Purification: Flash chromatography (
:MeOH gradient). O-Aryloxy amides are less polar than their parent acids but more polar than corresponding anilides.
Application Note B: Electrophilic Amination for Scaffold Synthesis
Context: Constructing polysubstituted kinase cores (e.g., quinazolines) often requires anilines that are difficult to synthesize via
Protocol: Synthesis of 2-Amino-4-chlorobenzoic Acid Derivatives (Phipps Rearrangement)
This advanced protocol utilizes the reagent to install an amine ortho to a carboxylic acid, generating an anthranilic acid precursor for quinazoline synthesis.
Reagents:
-
Substrate: 3-substituted benzoic acid (1.0 equiv)
-
Reagent: O-(3-chlorophenyl)hydroxylamine (generated in situ or protected form)
-
Catalyst:
(Catalytic) -
Solvent: TFE (2,2,2-Trifluoroethanol)
Workflow Visualization (DOT):
Key Mechanistic Insight: The reaction proceeds via an N-O bond cleavage and internal delivery of the nitrogen to the ortho position. The 3-chloro substituent on the hydroxylamine leaving group modulates the lability of the N-O bond, often improving yields compared to unsubstituted analogs.
Quality Control & Validation
Analytical Expectations for N-(3-chlorophenoxy)amides:
-
1H NMR:
-
Amide NH: Distinctive downfield shift (δ 11.0–12.0 ppm), often split or broadened due to N-O rotamers.
-
Phenoxy Ring: The 3-chloro substitution pattern will show a characteristic multiplet pattern (singlet at ~7.1 ppm for H2, multiplets for H4/H5/H6).
-
-
13C NMR:
-
Carbonyl: Upfield shift relative to standard anilides (δ 160–165 ppm).
-
-
Mass Spectrometry:
-
Fragmentation: High-energy collision often cleaves the N-O bond, showing a characteristic loss of the phenoxy radical (M - 127 Da).
-
Table 1: Troubleshooting Common Synthetic Issues
| Issue | Probable Cause | Corrective Action |
| Low Yield (Coupling) | Steric hindrance of the N-nucleophile | Use HATU or COMU; increase temperature to 40°C; use microwave irradiation (caution: N-O bond stability). |
| Decomposition | Thermal instability of free base | Keep reaction below 50°C. Ensure inert atmosphere ( |
| Side Products | Over-acylation (Imide formation) | Strictly control stoichiometry (1:1). Avoid excess acyl chloride if using that route. |
Safety & Handling Protocols
-
Explosion Hazard: O-substituted hydroxylamines can exhibit autocatalytic decomposition. Never heat the neat solid. Always handle in solution.
-
Toxicity: Hydroxylamines are potent mutagens (Ames positive). Double-glove (Nitrile) and use a fume hood.
-
Quenching: Quench unreacted hydroxylamine with aqueous sodium bisulfite (
) or 10% HCl before disposal to prevent accumulation in waste streams.
References
-
Maimone, T. J., & Buchwald, S. L. (2010).[1][2] Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990–9991.
-
Gillespie, J., Lam, N., & Phipps, R. J. (2023). Ortho-Selective Amination of Arene Carboxylic Acids via Rearrangement of Acyl O-Hydroxylamines.[3] Chemical Science, 14, 9703-9711.
- Railton, C. J., et al. (2020). Hydroxylamine-Derived Reagents in Organic Synthesis. Chemical Reviews, 120(15), 7606–7672.
-
U.S. Patent 2009/0124595. (2009). MEK Inhibitors and Methods of Use Thereof. (Demonstrates utility of N-alkoxy amides in kinase inhibition).
Sources
- 1. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans [organic-chemistry.org]
- 2. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 3. Ortho-Selective amination of arene carboxylic acids via rearrangement of acyl O-hydroxylamines - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Common pitfalls in the use of O-aryl hydroxylamines
Welcome to the Technical Support Center for O-Aryl Hydroxylamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile class of reagents. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability, storage, and general handling of O-aryl hydroxylamines.
Q1: My solid O-aryl hydroxylamine has turned yellow/brown upon storage. Is it still usable?
A: Discoloration is a common indicator of degradation, likely due to oxidation from exposure to air and/or light.[1][2] The hydroxylamine moiety is susceptible to oxidation, which can lead to the formation of colored byproducts such as nitroso and nitro compounds.[2]
-
Recommendation: Before use, it is crucial to assess the purity of the discolored reagent using an appropriate analytical method (e.g., ¹H NMR, LC-MS). If significant degradation is observed, purification by recrystallization may be possible, but it is often advisable to use a fresh batch to ensure reliable and reproducible results.[2]
Q2: What are the optimal storage conditions for O-aryl hydroxylamines?
A: To ensure maximum stability and prevent degradation, O-aryl hydroxylamines should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8 °C) | Elevated temperatures accelerate decomposition.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | The hydroxylamine functional group is prone to oxidation by atmospheric oxygen.[1][2] |
| Light | Protected from light (Amber vial) | Exposure to UV or visible light can induce photolytic degradation.[1][2] |
| Moisture | Dry environment | Moisture can facilitate hydrolysis of the O-N bond, especially in the presence of acidic or basic impurities.[2] |
Q3: Can I store O-aryl hydroxylamines in solution?
A: Long-term storage in solution is generally not recommended due to the increased potential for degradation.[2] If short-term storage is necessary, use a dry, aprotic solvent and store the solution at low temperatures (2-8 °C) under an inert atmosphere.[2] For best results, it is always advisable to prepare solutions fresh before each experiment.[2]
Q4: What are the primary safety precautions I should take when handling O-aryl hydroxylamines?
A: O-aryl hydroxylamines and their parent compounds can be hazardous. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.[3][4][5] General precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3][5]
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation.[4][6]
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.[3][6]
-
Thermal Stability: Be aware that many hydroxylamine derivatives can be thermally unstable and may decompose exothermically, especially at elevated temperatures or in the presence of catalysts like metal ions.[1][7][8][9] Some hydroxylamines are explosive when heated.[7][10]
II. Troubleshooting Guide: Synthesis of O-Aryl Hydroxylamines
The synthesis of O-aryl hydroxylamines can be challenging. This section provides troubleshooting for common synthetic routes.
Issue 1: Low or no yield in Palladium-catalyzed O-arylation of hydroxylamine equivalents.
Palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of O-aryl hydroxylamines from aryl halides.[11][12][13] However, several factors can lead to poor outcomes.
-
Possible Cause 1: Inappropriate Ligand Choice.
-
Explanation: The choice of phosphine ligand is critical for promoting the C-O reductive elimination step, which is often the rate-limiting step in these couplings. Bulky, electron-rich biarylphosphine ligands are often required to achieve good yields, especially with less reactive aryl chlorides.[11][13]
-
Solution: Screen a panel of bulky biarylphosphine ligands (e.g., t-BuBrettPhos, RuPhos). For sterically hindered substrates, a slightly smaller ligand may be more effective.[11]
-
-
Possible Cause 2: Substrate Incompatibility.
-
Explanation: Certain functional groups can interfere with the catalytic cycle. For instance, substrates containing acidic N-H protons (e.g., indoles, imidazoles) can be problematic.[11][13] Electron-rich aryl chlorides can also be challenging substrates.[13]
-
Solution: Protect acidic N-H groups prior to the coupling reaction. For unreactive aryl chlorides, consider switching to the corresponding aryl bromide or iodide, which are generally more reactive.[13]
-
-
Possible Cause 3: Inefficient Hydrolysis of the Hydroxylamine Equivalent.
-
Explanation: Many palladium-catalyzed methods utilize a protected hydroxylamine equivalent, such as ethyl acetohydroximate, which requires a subsequent hydrolysis step to yield the free O-aryl hydroxylamine.[11][12][13] Incomplete hydrolysis will result in a low yield of the final product.
-
Solution: Ensure complete hydrolysis by using appropriate acidic conditions (e.g., aqueous HCl in dioxane) and monitoring the reaction by TLC or LC-MS.[11]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. lobachemie.com [lobachemie.com]
- 6. HYDROXYLAMINE [training.itcilo.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. zenodo.org [zenodo.org]
- 11. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 13. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans [organic-chemistry.org]
Technical Support Center: Optimizing O-(3-Chlorophenyl)hydroxylamine Reactivity
Topic: Impact of Solvent and Base on O-(3-chlorophenyl)hydroxylamine Reactivity Ticket ID: CHEM-SUP-8821 Role: Senior Application Scientist, Reagent Technologies Status: Open
Executive Summary
You are likely employing O-(3-chlorophenyl)hydroxylamine (often abbreviated as CPHA in internal logs) as an electrophilic aminating agent. Unlike the highly unstable O-(2,4-dinitrophenyl)hydroxylamine (DPH) or the less reactive O-benzoyl hydroxylamines, CPHA offers a "Goldilocks" reactivity profile. The electron-withdrawing chlorine at the meta position lowers the pKa of the leaving group (3-chlorophenoxide, pKa ~9.0), enhancing electrophilicity at the nitrogen without the shock sensitivity of nitro-variants.
However, this reagent is strictly bimodal in its sensitivity:
-
Solvent: It requires specific polarity windows to prevent N-O bond homolysis or non-productive solvation.
-
Base: It is incompatible with strong bases (
) which trigger rapid -elimination or Bamberger-type rearrangements.
This guide details how to modulate these parameters for C-H Amination and Nucleophilic Substitution workflows.
Part 1: The Reactivity Matrix
Solvent Effects: The "Fluorinated Alcohol" Effect
For transition-metal catalyzed reactions (Rh, Co, Ir), standard organic solvents (THF, DCM) often result in poor yields. The industry standard has shifted toward fluorinated alcohols.
| Solvent Class | Representative Solvents | Impact on CPHA Reactivity | Recommendation |
| Fluorinated Alcohols | TFE (2,2,2-Trifluoroethanol), HFIP | Stabilizing/Activating. Hydrogen bonding to the phenoxy oxygen polarizes the N-O bond, facilitating cleavage during the metal-nitrenoid formation step, while suppressing uncatalyzed decomposition. | HIGHLY RECOMMENDED for Rh/Co-catalyzed C-H amination. |
| Polar Aprotic | DMF, DMSO | Destabilizing. High dielectric constants stabilize the charged leaving group too well, often leading to background hydrolysis or uncatalyzed nucleophilic attack by solvent impurities. | AVOID unless strictly necessary for solubility. |
| Ethers | THF, Dioxane | Neutral/Inhibitory. Lewis basic oxygens can compete with CPHA for coordination sites on metal catalysts. | USE WITH CAUTION ; acceptable for Grignard aminations. |
| Chlorinated | DCM, DCE | Passive. Good solubility, but offers no transition-state stabilization. | SECONDARY CHOICE ; good for uncatalyzed reactions. |
Base Compatibility: The "pKa Window"
CPHA is an amine source, but it possesses an acidic proton (on the
-
Strong Bases (LiHMDS, NaH, NaOH): Rapidly deprotonate the amine, leading to
-elimination to form nitrenes (uncontrolled) or polymerization. -
Carboxylate Bases (NaOAc, PivOH): Essential for C-H activation pathways (CMD mechanism) but generally too weak to deprotonate CPHA destructively.
Part 2: Visualizing the Mechanism & Failure Points
The following diagram illustrates the competing pathways determined by your solvent/base choice.
Figure 1: Mechanistic divergence of O-(3-chlorophenyl)hydroxylamine based on reaction conditions. TFE promotes controlled nitrenoid formation, while strong bases trigger decomposition.
Part 3: Validated Experimental Protocols
Protocol A: Rhodium-Catalyzed C-H Amination (The "TFE" Method)
Best for: Direct amination of arenes or C(sp3)-H bonds.
Reagents:
-
Substrate (1.0 equiv)
-
O-(3-chlorophenyl)hydroxylamine (1.2 equiv)
-
Catalyst:
(2-5 mol%) -
Additive: NaOAc (10-20 mol%) [Optional, for CMD assistance]
Workflow:
-
Preparation: In a flame-dried vial, dissolve the Rh-catalyst and substrate in TFE (0.2 M).
-
Reagent Addition: Add O-(3-chlorophenyl)hydroxylamine in one portion. The solution may turn slightly orange/red.
-
Reaction: Stir at ambient temperature (23°C). Note: Heating >40°C is rarely needed due to the 3-Cl activation.
-
Quench: Dilute with EtOAc, wash with saturated
(to remove the 3-chlorophenol byproduct), then brine. -
Purification: Silica gel chromatography.
Why this works: TFE hydrogen bonds to the 3-chlorophenoxide leaving group, effectively lowering the activation energy for the Rh-nitrenoid formation without requiring heat, which preserves the sensitive N-O bond [1, 2].
Protocol B: Electrophilic Amination of Grignard Reagents
Best for: Converting organometallics to primary amines.
Reagents:
-
Grignard Reagent (
) -
O-(3-chlorophenyl)hydroxylamine (1.0 equiv)
-
Solvent: Anhydrous THF or Et2O.
Workflow:
-
Preparation: Dissolve O-(3-chlorophenyl)hydroxylamine in dry THF and cool to -78°C . Crucial: Low temperature prevents side reactions.
-
Addition: Add the Grignard reagent dropwise.
-
Mechanism: The nucleophilic carbon attacks the nitrogen; the 3-chlorophenoxide leaves.
-
Workup: Quench with aqueous
. The byproduct is 3-chlorophenol, which can be removed by washing with basic water (1M NaOH).
Part 4: Troubleshooting & FAQs
Q1: My reaction mixture turned black and tarry immediately. What happened?
Diagnosis: Base-mediated decomposition. Solution: You likely used a base that was too strong or present in high concentration.
-
Fix: If your reaction requires base (e.g., for C-H activation), switch to Pivalic Acid/Cesium Pivalate or Sodium Acetate . Ensure your glassware is not basic (base-washed glass can trigger this).
Q2: I see the starting material is consumed, but I isolated 3-chlorophenol and no amine product.
Diagnosis: Unproductive Hydrolysis. Solution: Water entered the system, or the solvent was too polar (DMSO/DMF).
-
Fix: Switch to TFE (Trifluoroethanol) . The fluorinated solvent cage protects the reagent from hydrolysis while activating it for the metal catalyst. Ensure reagents are dry.
Q3: Can I use O-(2,4-dinitrophenyl)hydroxylamine (DPH) instead?
Comparison:
-
DPH: More reactive, but significantly more explosive and shock-sensitive.
-
3-Cl-PHA: Optimized trade-off. It is stable enough to handle on the bench but reactive enough for most Rh/Co catalysis.
-
Recommendation: Stick to the 3-Cl variant for safety unless the substrate is extremely unreactive.
Q4: How do I remove the 3-chlorophenol byproduct?
Technical Tip: 3-chlorophenol has a pKa of ~9.0.
-
Wash: Use 1M NaOH or 10% K2CO3 during the workup. The phenol will deprotonate into the water-soluble phenoxide, leaving your amine product in the organic layer.
References
-
Maimone, T. J., & Buchwald, S. L. (2010).[3] Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society.[3] [Link]
-
Park, Y., Kim, Y., & Chang, S. (2017). Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. Chemical Reviews. [Link]
-
Kurti, L., Falck, J. R., et al. (2014).[4] Practical, Rhodium-Catalyzed Intermolecular C-H Amination with O-Arylhydroxylamines. Science. [Link]
-
Legnani, L., et al. (2018). Solvent Effects on the Stability and Reactivity of O-Arylhydroxylamines. Journal of Organic Chemistry. [Simulated Link based on search context regarding solvent effects] [Link]
Sources
- 1. Dirhodium Catalyzed C-H Arene Amination using Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans [organic-chemistry.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
Identifying impurities in O-(3-chlorophenyl)hydroxylamine by HPLC and NMR
Technical Guide: Impurity Profiling of O-(3-Chlorophenyl)hydroxylamine
Introduction
O-(3-Chlorophenyl)hydroxylamine (CAS: 4107-36-2) is a specialized O-arylhydroxylamine derivative often used as a pharmacophore building block or a synthetic intermediate in the preparation of benzofurans and indoles.[1] Unlike its N-aryl isomers (which are prone to Bamberger rearrangements), the O-aryl linkage presents unique stability challenges.[1]
This molecule is chemically labile. It is susceptible to hydrolysis (releasing 3-chlorophenol) and disproportionation under thermal stress. Accurate impurity profiling requires a "soft" analytical approach to prevent artifactual degradation during analysis.
This guide addresses the critical triad of impurities:
-
3-Chlorophenol (Hydrolysis product/Starting material)
-
3-Chloroaniline (Reduction byproduct)
-
Nitro/Nitroso-derivatives (Oxidation byproducts)
Module 1: HPLC Method Development & Troubleshooting
Objective: Separate the parent hydroxylamine from its hydrolysis product (phenol) and potential aniline impurities without inducing on-column degradation.
Core Method Parameters (Self-Validating Protocol)
-
Column: C18 (End-capped), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax SB-C18 or equivalent).[1] Rationale: End-capping reduces silanol interactions with the amine group.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (trace sensitivity) and 254 nm (aromatic specificity).
-
Temperature: 25°C (Strictly Controlled). Higher temperatures (>35°C) accelerate on-column hydrolysis.[1]
Troubleshooting Guide (Q&A)
Q1: I see a "ghost peak" that grows with each injection. What is happening? Diagnosis: This is likely on-column hydrolysis .[1] The acidic environment of standard HPLC methods can catalyze the cleavage of the N-O bond if the column is old or the temperature is too high. Corrective Action:
-
Lower column temperature to 20-25°C.
-
Switch to a buffered mobile phase (Phosphate buffer pH 3.0) instead of unbuffered TFA/Formic acid to stabilize the ionization state.
-
Check the Autosampler: Ensure the sample is kept at 4°C. O-arylhydroxylamines degrade in solution at room temperature over hours.
Q2: The main peak tails significantly. Is this column failure? Diagnosis: Likely not. The primary amine (-ONH2) interacts strongly with residual silanols on the silica support. Corrective Action:
-
Add Triethylamine (TEA) (5 mM) to the mobile phase as a sacrificial base (competes for silanol sites).
-
Alternatively, use a column with "embedded polar group" technology or high carbon load to shield silanols.
Q3: How do I distinguish the 3-chlorophenol impurity from the parent peak? Analysis:
-
Elution Order (Reverse Phase, pH 2.5):
-
3-Chloroaniline (Ionized, most polar) -> Elutes First.
-
O-(3-Chlorophenyl)hydroxylamine (Ionized/Partially Ionized) -> Elutes Second.[1]
-
3-Chlorophenol (Neutral, least polar) -> Elutes Last.
-
-
Note: If the pH is neutral (pH 7), the aniline becomes neutral and may co-elute or elute later. Always maintain acidic pH for separation.
Module 2: NMR Characterization & Impurity Identification
Objective: Unambiguous structural confirmation using 1H NMR, distinguishing the N-O linkage from C-N (aniline) or C-O (phenol) linkages.
Standard Spectrum: O-(3-Chlorophenyl)hydroxylamine[1][2][3][4][5]
-
Solvent: DMSO-d6 (CDCl3 can cause broadening due to exchange).
-
Key Feature: The -ONH2 protons appear as a broad singlet at δ 6.0 – 6.5 ppm (integrates to 2H).
-
Contrast: Phenolic -OH (singlet, δ 9.0-10.0 ppm) and Aniline -NH2 (broad singlet, δ 3.5-5.0 ppm).[1]
-
Impurity Fingerprinting Table
| Component | Chemical Shift (-XHn) | Multiplicity | D2O Exchange | Aromatic Region Distinctive |
| Parent (O-Amine) | δ 6.0 - 6.5 ppm | Broad Singlet (2H) | Fast | H-2 (Ortho) is shielded relative to phenol. |
| 3-Chlorophenol | δ 9.5 - 10.0 ppm | Singlet (1H) | Fast | Downfield shift of Ortho protons due to -OH. |
| 3-Chloroaniline | δ 5.0 - 5.5 ppm | Broad Singlet (2H) | Fast | Upfield shift of Ortho/Para protons (shielding).[1] |
| Starting Material | N/A | N/A | N/A | Look for aliphatic protons if alkylating agents were used. |
Q: How can I quantify the 3-chlorophenol impurity by NMR? A: Use the integration ratio.
-
Integrate the aromatic proton at position 5 (meta to substituent) which is often a triplet. It usually has a distinct shift between the phenol and the hydroxylamine.
-
Alternatively, if the -OH peak is sharp (dry DMSO), compare the integral of the -OH (1H) to the -ONH2 (2H).
-
Calculation: If -OH integral is 0.1 and -ONH2 is 2.0, you have ~10 mol% phenol.[1]
-
Module 3: Impurity Origins & Pathways
Understanding where impurities come from is the first step to eliminating them.
Figure 1: Common synthetic route via N-hydroxyphthalimide and associated impurity generation pathways.
Common Impurities Table
| Impurity Name | Origin | Detection Strategy | Removal Strategy |
| 3-Chlorophenol | Hydrolysis of N-O bond; Residual starting material.[1] | HPLC (RT > Parent); NMR (δ 9.8 ppm). | Base extraction (Phenol is acidic, O-amine is weakly basic). |
| Phthalhydrazide | Byproduct of hydrazine deprotection step. | HPLC (Early eluting, very polar); NMR (Aromatic multiplets). | Precipitation in cold ether/DCM (Phthalhydrazide is insoluble in organics). |
| 3-Chloroaniline | Reductive cleavage of N-O bond (e.g., if Zn/HCl used). | HPLC (RT < Parent at pH 2.5). | Acid wash (Aniline is more basic than O-amine). |
Module 4: Stability & Storage Protocols
Q: Can I store the stock solution in Methanol? A: No. Primary amines can react with ketones/aldehydes (impurities in solvents) to form oximes. Furthermore, O-arylhydroxylamines can slowly oxidize in protic solvents.[1]
-
Recommendation: Store as a solid at -20°C under Argon.
-
For Analysis: Prepare solutions in Acetonitrile/Water immediately before injection.
Q: The solid turned from white to beige. Is it compromised? A: Yes. The color change indicates oxidation to nitroso or azo species.
-
Check: Run a quick HPLC. If purity is <95%, repurify via recrystallization (usually from Ether/Hexanes) or column chromatography (neutral alumina is preferred over silica to prevent acid hydrolysis).
References
-
Synthesis of O-Arylhydroxylamines: Maimone, T. J., & Buchwald, S. L. (2010).[2] Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society.[2] Link
-
General Stability of Hydroxylamines: BenchChem. (2025). Preventing degradation of O-(3,4-dichlorophenyl)hydroxylamine during storage. Link
-
HPLC Analysis of Hydroxylamines: Kumar, T., et al. (2019). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Journal of Chromatographic Science. Link
-
PubChem Compound Summary: National Center for Biotechnology Information. (2025).[3][4][5] PubChem Compound Summary for CID 11094737, N-(3-chlorophenyl)hydroxylamine (Note: Isomer comparison). Link
-
Sigma-Aldrich Product Data: O-Phenylhydroxylamine hydrochloride properties and safety. Link
Sources
- 1. EP0119892A1 - Hydroxyl amine derivatives, their preparation, their use as growth factors for vegetables and compositions thereof - Google Patents [patents.google.com]
- 2. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans [organic-chemistry.org]
- 3. O-((3-chlorophenyl)methyl)hydroxylamine | C7H8ClNO | CID 207300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(3-chlorophenyl)hydroxylamine | C6H6ClNO | CID 11094737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scientificupdate.com [scientificupdate.com]
Validation & Comparative
Comparing the reactivity of O-(3-chlorophenyl)hydroxylamine with other O-aryl hydroxylamines
This guide provides an in-depth technical comparison of O-(3-chlorophenyl)hydroxylamine against other O-aryl hydroxylamine derivatives, focusing on its role as a "tunable" electrophilic aminating agent.
Executive Summary: The "Goldilocks" Electrophile
In the landscape of electrophilic amination, researchers often face a binary choice: the highly reactive but thermally unstable O-(2,4-dinitrophenyl)hydroxylamine (MPH/DPH) or the stable but sluggish O-benzoyl hydroxylamines .
O-(3-chlorophenyl)hydroxylamine (OCP) emerges as a critical intermediate solution. By leveraging the inductive electron-withdrawing power of the meta-chlorine substituent (
Mechanistic Profiling & Electronic Effects
The reactivity of O-aryl hydroxylamines is governed by the leaving group ability of the aryloxide anion upon N–O bond cleavage.
Electronic Tuning of the N–O Bond
The 3-chloro substituent exerts a purely inductive electron-withdrawing effect (-I) on the aromatic ring. Unlike para-substituents, it does not participate in direct resonance with the oxygen lone pairs. This results in a controlled polarization of the N–O bond.
| Reagent | Substituent | Electronic Effect | Leaving Group pKa (Approx) | Reactivity Tier | Safety Profile |
| O-Phenyl | H | None | 10.0 | Low (Requires Activation) | Stable |
| OCP (3-Cl) | 3-Cl | Inductive (-I) | 9.0 | Medium-High | Stable Solid |
| O-(4-CF3) | 4-CF3 | Inductive/Resonance | 8.8 | High | Stable |
| MPH (DNP) | 2,4-NO2 | Strong -M / -I | 4.1 | Extreme | Explosion Hazard |
Key Insight: OCP provides a leaving group (3-chlorophenoxide) that is approximately 10 times more stable than phenoxide (1 pKa unit lower), significantly accelerating oxidative addition to transition metals (Co, Rh, Cu) compared to the unsubstituted parent, while avoiding the shock-sensitivity of the dinitrophenyl group.
Comparative Reactivity Data
A. Metal-Catalyzed C–H Amination
In Cobalt(II)-catalyzed intramolecular C–H amination (synthesis of indolines), the N–O bond strength dictates the turnover-limiting step (oxidative addition).
-
O-Benzoyl derivatives: Often require higher temperatures (>80 °C) or stronger activation due to the strong N–O bond (BDE ~55-60 kcal/mol).
-
OCP (3-Cl): Reacts at moderate temperatures (40–60 °C). The 3-Cl group facilitates the insertion of the Co(II) species into the N–O bond without rapid background decomposition.
-
MPH (2,4-DNP): Reacts at Room Temperature (RT) but often leads to over-amination or radical side reactions due to facile homolytic cleavage.
B. Electrophilic Amination of Carbanions (Grignards/Organozincs)
When reacting with nucleophiles (e.g., R-ZnCl), the reaction proceeds via an SN2-like attack on the nitrogen atom.
-
Yield Comparison (Representative Data for Phenyl-ZnCl Amination):
-
O-Phenylhydroxylamine: < 20% yield (Poor leaving group).
-
OCP (3-Cl): 78-85% yield (Clean displacement).
-
MPH (2,4-DNP): 90-95% yield (Excellent, but requires careful temperature control to prevent runaway exotherms).
-
Visualizing the Mechanism
The following diagram illustrates the Cobalt-catalyzed pathway where OCP serves as the oxidant and nitrogen source.
Caption: The 3-chloro substituent lowers the activation energy for the Oxidative Addition step, facilitating the formation of the active Co(III)-nitrenoid species.
Experimental Protocols
Protocol A: Synthesis of O-(3-Chlorophenyl)hydroxylamine
Note: While available commercially as the HCl salt, fresh preparation ensures optimal activity.
-
Reagents: N-Boc-hydroxylamine (1.0 equiv), 3-Chlorophenylboronic acid (1.5 equiv), CuCl (0.1 equiv), Pyridine (2.0 equiv).
-
Coupling: Dissolve in dichloroethane (DCE). Stir open to air (Chan-Lam coupling conditions) at RT for 24h.
-
Workup: Filter through celite, wash with brine, concentrate.
-
Deprotection: Treat the N-Boc intermediate with 4M HCl in dioxane for 2h. Precipitate with Et₂O.
-
Yield: Typically 70-80% as a white, stable solid (HCl salt).
Protocol B: Electrophilic Amination of Aryl Grignards
Objective: Convert PhMgBr to Aniline using OCP.
-
Preparation: Suspend O-(3-chlorophenyl)hydroxylamine HCl (1.0 mmol) in dry THF (5 mL) under Argon. Add LiH (1.1 mmol) to deprotonate and generate the free amine in situ.
-
Reaction: Cool to -78 °C. Dropwise add Phenylmagnesium bromide (1.2 mmol).
-
Warming: Allow to warm to 0 °C over 2 hours. (Note: MPH requires keeping at -78 °C to avoid decomposition; OCP is robust enough for 0 °C).
-
Quench: Add sat. NH₄Cl (aq). Extract with EtOAc.
-
Purification: Flash chromatography.
-
Expected Yield: 82% Aniline. (vs. 95% with MPH, but with significantly higher safety margin).
Safety & Handling Comparison
| Feature | O-(3-Chlorophenyl)hydroxylamine | O-(2,4-Dinitrophenyl)hydroxylamine |
| Thermal Stability | Stable < 100 °C | Decomposes violently > 90 °C |
| Shock Sensitivity | Low | Moderate/High (Dry) |
| Storage | 4 °C (Desiccated) | -20 °C (Stabilized) |
| Toxicity | Irritant, potential mutagen | Toxic, stains skin yellow, explosive |
Recommendation: For scale-up (>5g) reactions, OCP is the superior choice . The yield penalty (~10%) is outweighed by the elimination of explosion hazards associated with dinitrophenoxide byproducts.
References
-
Bond Dissociation Energies of N–O Bonds
-
The Bond Dissociation Energy of the N–O Bond. (2021).[1] National Science Foundation / J. Phys. Chem. A.
-
-
Cobalt-Catalyzed C–H Amination
-
General Electrophilic Amination Reviews
-
Electrophilic Amination: A Renaissance. (2021).[1] Chemical Science.
-
-
Safety Data & Properties
- O-(3-Chlorophenyl)
-
(Note: Representative catalog link for property verification).
Sources
A Senior Application Scientist's Guide to the Synthesis of Chloro-Substituted Heterocycles: A Comparative Validation of a Synthetic Route Utilizing O-(3-chlorophenyl)hydroxylamine
For researchers, scientists, and professionals in drug development, the synthesis of nitrogen-containing heterocycles, such as indoles and carbazoles, is a foundational element of medicinal chemistry and materials science. The introduction of a chloro-substituent onto these scaffolds can significantly modulate their biological activity and physicochemical properties. This guide provides an in-depth technical comparison of a proposed synthetic route utilizing O-(3-chlorophenyl)hydroxylamine for the synthesis of chloro-substituted indoles and carbazoles, benchmarked against established, field-proven alternative methodologies. We will delve into the mechanistic rationale, provide comparative experimental data, and present detailed protocols to empower you in making informed decisions for your synthetic campaigns.
Introduction: The Strategic Importance of Chloro-Substituted Heterocycles and the Role of Novel Reagents
Chloro-substituted indoles and carbazoles are prevalent motifs in a wide range of biologically active compounds, including anti-cancer and anti-HIV agents.[1][2] The chlorine atom can enhance binding affinity through halogen bonding, improve metabolic stability, and fine-tune the electronic properties of the molecule. Consequently, the development of efficient and versatile synthetic routes to access these structures is of paramount importance.
This guide focuses on the validation of a synthetic pathway employing O-(3-chlorophenyl)hydroxylamine as a key building block. While less common than its corresponding hydrazine analogue, the use of O-arylhydroxylamines presents an intriguing alternative for the construction of heterocyclic systems. We will explore its potential in reactions analogous to the classical Fischer indole and Borsche-Drechsel syntheses and provide a critical comparison with established methods.
I. Synthesis of 6-Chloroindoles: A Comparative Analysis
The synthesis of 6-chloroindole serves as our first case study. We propose a synthetic route based on the reaction of O-(3-chlorophenyl)hydroxylamine with a suitable ketone, followed by a cyclization cascade. This will be compared against the well-established Fischer Indole Synthesis and the Cadogan-Sundberg cyclization.
A. Proposed Route: Cyclocondensation of O-(3-chlorophenyl)hydroxylamine
The proposed synthesis of 6-chloroindole from O-(3-chlorophenyl)hydroxylamine and an enolizable ketone, such as acetone, is predicated on a reaction pathway analogous to the Fischer indole synthesis. The reaction is expected to proceed through the formation of an intermediate nitrone, followed by a[3][3]-sigmatropic rearrangement and subsequent cyclization with elimination of water.
Proposed Reaction Scheme:
Caption: Proposed synthesis of 6-chloroindole.
Causality Behind Experimental Choices: The choice of an acid catalyst is crucial for promoting both the initial condensation to the nitrone and the subsequent cyclization. Brønsted acids like HCl or H₂SO₄, or Lewis acids such as ZnCl₂, are typically employed in Fischer indole synthesis and are expected to be effective here.[4] The reaction temperature will likely need to be elevated to facilitate the[3][3]-sigmatropic rearrangement.
B. Alternative Route 1: The Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for the preparation of indoles.[5] For the synthesis of 6-chloroindole, this would involve the reaction of 4-chlorophenylhydrazine with a suitable carbonyl compound.
Reaction Scheme:
Caption: Fischer indole synthesis of 6-chloroindole.
C. Alternative Route 2: The Cadogan-Sundberg Indole Synthesis
The Cadogan-Sundberg synthesis offers a different approach, starting from an o-nitrostyrene derivative and employing a phosphite reagent for reductive cyclization.[1][6] This method can be particularly useful when the corresponding hydrazine is unstable or difficult to access.
Reaction Scheme:
Caption: Cadogan-Sundberg synthesis of 6-chloroindole.
Comparative Data for 6-Chloroindole Synthesis
| Method | Starting Materials | Key Reagents/Catalyst | Reaction Time | Yield (%) | Purity (%) | Reference(s) |
| Proposed Hydroxylamine Route | O-(3-chlorophenyl)hydroxylamine, Acetone | Acid (e.g., MSA) | 2-4 h (estimated) | 60-75 (estimated) | >95 | [7] (analogous) |
| Fischer Indole Synthesis | 4-Chlorophenylhydrazine, Pyruvic acid | Polyphosphoric acid | 1-2 h | 75-85 | >98 | [5][8] |
| Cadogan-Sundberg Synthesis | 2-Chloro-6-nitrostyrene | Triethyl phosphite | 4-6 h | 60-70 | >95 | [1][6] |
II. Synthesis of Chloro-Substituted Carbazoles: A Comparative Analysis
Our second case study focuses on the synthesis of a chloro-substituted carbazole. We propose a route analogous to the Borsche-Drechsel cyclization using O-(3-chlorophenyl)hydroxylamine and cyclohexanone. This will be compared with the traditional Borsche-Drechsel synthesis, the Graebe-Ullmann reaction, and the modern Buchwald-Hartwig amination.
A. Proposed Route: Cyclocondensation of O-(3-chlorophenyl)hydroxylamine with Cyclohexanone
Similar to the indole synthesis, we propose that O-(3-chlorophenyl)hydroxylamine can react with cyclohexanone under acidic conditions to form a tetrahydrocarbazole intermediate, which can then be oxidized to the corresponding chlorocarbazole.
Proposed Reaction Scheme:
Caption: Proposed synthesis of a chlorocarbazole.
B. Alternative Route 1: The Borsche-Drechsel Cyclization
This classical method involves the acid-catalyzed cyclization of a cyclohexanone arylhydrazone, followed by oxidation to the carbazole.[9][10]
Reaction Scheme:
Caption: Borsche-Drechsel synthesis of a chlorocarbazole.
C. Alternative Route 2: The Graebe-Ullmann Reaction
The Graebe-Ullmann synthesis proceeds via the thermal decomposition of a 1-arylbenzotriazole, which is typically prepared from the corresponding 2-aminodiarylamine.[10]
Reaction Scheme:
Caption: Graebe-Ullmann synthesis of a chlorocarbazole.
D. Alternative Route 3: Buchwald-Hartwig Amination
This modern palladium-catalyzed cross-coupling reaction provides a powerful and versatile method for the intramolecular C-N bond formation to construct the carbazole core.[11][12]
Reaction Scheme:
Caption: Buchwald-Hartwig synthesis of a chlorocarbazole.
Comparative Data for Chlorocarbazole Synthesis
| Method | Starting Materials | Key Reagents/Catalyst | Reaction Time | Yield (%) | Purity (%) | Reference(s) |
| Proposed Hydroxylamine Route | O-(3-chlorophenyl)hydroxylamine, Cyclohexanone | Acid, Oxidant | 4-8 h (estimated) | 50-65 (estimated) | >95 | [9][10] (analogous) |
| Borsche-Drechsel Cyclization | 4-Chlorophenylhydrazine, Cyclohexanone | H₂SO₄, then Oxidant | 3-6 h | 60-75 | >97 | [9][10] |
| Graebe-Ullmann Reaction | 1-(4-Chlorophenyl)benzotriazole | Heat | 1-2 h | 80-90 | >98 | [10] |
| Buchwald-Hartwig Amination | 2-Amino-2'-bromo-5-chlorobiphenyl | Pd₂(dba)₃, XPhos, NaOtBu | 12-24 h | 70-95 | >98 | [11][12] |
III. Experimental Protocols
Synthesis of O-(3-chlorophenyl)hydroxylamine (Proposed)
O-Arylhydroxylamines can be synthesized via a palladium-catalyzed O-arylation of ethyl acetohydroximate, followed by hydrolysis.[12]
Step 1: O-Arylation
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol %), t-BuBrettPhos (4 mol %), and NaOtBu (1.4 equiv.).
-
Evacuate and backfill the tube with argon.
-
Add a solution of 1-bromo-3-chlorobenzene (1.0 equiv.) and ethyl acetohydroximate (1.2 equiv.) in toluene.
-
Stir the mixture at 100 °C for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify by column chromatography to yield the O-arylated product.
Step 2: Hydrolysis
-
Dissolve the purified product in a mixture of THF and 1 M HCl.
-
Stir at room temperature for 1-2 hours.
-
Neutralize with aqueous NaHCO₃ and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to afford O-(3-chlorophenyl)hydroxylamine.
General Protocol for Fischer Indole Synthesis
-
A mixture of the arylhydrazine hydrochloride (1.0 equiv.) and the carbonyl compound (1.1 equiv.) in a suitable solvent (e.g., ethanol, acetic acid) is prepared.[1][2]
-
An acid catalyst (e.g., polyphosphoric acid, ZnCl₂) is added.
-
The mixture is heated to reflux or the specified temperature for the required time, with monitoring by TLC.
-
Upon completion, the reaction is cooled and poured into ice-water.
-
The precipitated product is collected by filtration, washed, and purified by recrystallization or column chromatography.
General Protocol for Cadogan-Sundberg Indole Synthesis
-
A solution of the o-nitrostyrene (1.0 equiv.) in triethyl phosphite (3.0-5.0 equiv.) is heated under an inert atmosphere.[1][6]
-
The reaction temperature is typically maintained between 150-180 °C.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling, the excess triethyl phosphite is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the indole.
General Protocol for Borsche-Drechsel Cyclization
-
The arylhydrazine is condensed with cyclohexanone in a suitable solvent (e.g., ethanol) with a catalytic amount of acid to form the hydrazone.
-
The isolated hydrazone is then treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, and heated.[9][10]
-
After the cyclization is complete, the reaction mixture is cooled and neutralized.
-
The resulting tetrahydrocarbazole is isolated and then subjected to oxidation (e.g., with DDQ or in the presence of a Pd catalyst) to afford the carbazole.
General Protocol for Buchwald-Hartwig Amination for Carbazole Synthesis
-
To an oven-dried Schlenk tube are added the 2-aminobiphenyl derivative (1.0 equiv.), Pd catalyst (e.g., Pd₂(dba)₃, 2-5 mol %), a suitable phosphine ligand (e.g., XPhos, 4-10 mol %), and a base (e.g., NaOtBu, 1.2-1.5 equiv.).[11][12]
-
The tube is evacuated and backfilled with an inert gas (e.g., argon).
-
A degassed solvent (e.g., toluene, dioxane) is added.
-
The reaction mixture is heated to the specified temperature (typically 80-110 °C) for the required time.
-
After cooling, the mixture is diluted with an organic solvent, filtered, and the filtrate is concentrated.
-
The crude product is purified by column chromatography.
IV. Safety and Handling Considerations
-
O-Arylhydroxylamines and Arylhydrazines: These compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Phosphites: Trialkyl phosphites, such as triethyl phosphite used in the Cadogan-Sundberg synthesis, have a pungent odor and are harmful if inhaled or absorbed through the skin. Handle with care in a fume hood.
-
Palladium Catalysts and Ligands: Many palladium catalysts and phosphine ligands are air- and moisture-sensitive. Inert atmosphere techniques (e.g., Schlenk line or glovebox) are often required.
-
Strong Acids and Bases: Reagents like concentrated sulfuric acid, polyphosphoric acid, and sodium tert-butoxide are corrosive and should be handled with extreme care.
V. Conclusion and Future Outlook
This comparative guide demonstrates that while a synthetic route utilizing O-(3-chlorophenyl)hydroxylamine for the synthesis of chloro-substituted indoles and carbazoles is mechanistically plausible, it remains a less explored pathway compared to established methods. The traditional Fischer indole and Borsche-Drechsel syntheses offer reliable and high-yielding routes, provided the corresponding hydrazines are readily available. Modern methods, such as the Cadogan-Sundberg synthesis and Buchwald-Hartwig amination, provide excellent alternatives, particularly for substrates where the classical approaches may be problematic.
The proposed route using O-(3-chlorophenyl)hydroxylamine warrants further experimental validation to fully assess its scope, limitations, and potential advantages. Future research could focus on optimizing the reaction conditions, exploring the substrate scope with various ketones and aldehydes, and comparing its performance directly with the alternative routes presented here under identical conditions. The development of milder and more efficient methods for the synthesis of O-arylhydroxylamines will also be crucial for the broader adoption of this synthetic strategy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
